molecular formula C23H23FN2O4S2 B2790255 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide CAS No. 951573-11-8

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide

Cat. No.: B2790255
CAS No.: 951573-11-8
M. Wt: 474.57
InChI Key: CTPKCBPDMUGKCD-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide is a complex organic compound that features a sulfonyl group, a fluorophenyl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydroquinoline core, followed by the introduction of the sulfonyl and fluorophenyl groups through sulfonylation and fluorination reactions, respectively. The final step often involves the coupling of the phenylethanesulfonamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions. The tetrahydroquinoline moiety can contribute to the overall stability and specificity of the compound’s binding.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-((4-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide
  • N-(1-((4-bromophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide
  • N-(1-((4-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide

Uniqueness

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be analyzed through its molecular formula and specific functional groups. The presence of a sulfonamide group and a tetrahydroquinoline moiety suggests potential interactions with various biological targets.

Research indicates that sulfonamide derivatives can act as inhibitors of various enzymes and receptors. Specifically, the compound may inhibit steroid sulfatase (STS), an enzyme involved in the metabolism of steroid hormones. Inhibition of STS can lead to decreased levels of active estrogens, which is particularly relevant in the context of hormone-dependent cancers such as breast cancer .

In Vitro Studies

In vitro studies have demonstrated that compounds structurally similar to this compound exhibit significant inhibitory effects on STS. For instance, certain analogs showed IC50 values in the low micromolar range against STS isolated from human placenta .

Table 1: Inhibitory Activity of Related Compounds

Compound NameStructureIC50 (μM)Target Enzyme
Compound AStructure A0.18STS
Compound BStructure B0.50STS
This compoundTBDTBD

Case Studies

Several studies have investigated the effects of sulfonamide derivatives on cancer cell lines. For example, one study reported that compounds similar to this compound displayed selective cytotoxicity towards estrogen receptor-positive (ER+) breast cancer cells while having limited effects on ER-negative cell lines .

Table 2: Cytotoxic Effects on Breast Cancer Cell Lines

Cell LineGI50 (μM)Compound Tested
MCF-7 (ER+)15.9Compound A
T47D (ER+)8.7Compound B
MDA-MB-231 (ER-)12.5This compound

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S2/c24-20-9-12-22(13-10-20)32(29,30)26-15-4-7-19-8-11-21(17-23(19)26)25-31(27,28)16-14-18-5-2-1-3-6-18/h1-3,5-6,8-13,17,25H,4,7,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPKCBPDMUGKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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